5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol
Description
5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol is a heterocyclic compound featuring a pyrimidinol core substituted with ethyl and methyl groups at positions 5 and 6, respectively. The 2-position of the pyrimidinol is linked via a sulfanyl group to a 1,2,4-oxadiazole ring bearing a 2-thienyl substituent.
Properties
IUPAC Name |
5-ethyl-4-methyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-3-9-8(2)15-14(17-13(9)19)22-7-11-16-12(18-20-11)10-5-4-6-21-10/h4-6H,3,7H2,1-2H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVRDPGEFBISGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol typically involves multi-step processes combining heterocyclic chemistry and sulfur chemistry.
Starting Materials and Key Intermediates: : The preparation often begins with commercially available starting materials such as ethyl acetoacetate, thiophene-2-carboxylic acid, and thiosemicarbazide.
Formation of Intermediate Compounds
The initial step might involve the condensation of ethyl acetoacetate with thiophene-2-carboxylic acid to form an intermediate ester.
The next step usually incorporates thiosemicarbazide to form a thiourea intermediate.
Cyclization and Functionalization
Following the formation of the key intermediate, cyclization with appropriate reagents (such as phosphorous oxychloride) leads to the formation of the oxadiazole ring.
Final steps include sulfanyl group incorporation and pyrimidine ring formation under controlled conditions.
Industrial Production Methods
On an industrial scale, this synthesis would be scaled up using batch or continuous flow reactors, employing catalysts to enhance reaction rates and improve yields. Solvent selection and recycling, temperature control, and pressure management are critical factors to ensure the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the thienyl and sulfanyl groups, leading to sulfoxides or sulfones as major products. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: : Reduction reactions, especially of the oxadiazole ring, can be carried out using hydride donors like sodium borohydride, producing amines or other reduced derivatives.
Substitution: : Nucleophilic and electrophilic substitutions are possible, especially on the pyrimidine ring. Halogenation or alkylation can be performed under mild conditions using reagents like alkyl halides or halogens.
Major Products
The major products from these reactions often include various oxidized forms, reduced derivatives, and substituted analogs, which further enhance the compound's utility in synthetic applications.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for constructing more complex molecular architectures, owing to its rich chemistry and reactivity.
Biology
In biological studies, derivatives of this compound are explored for their potential activity against various biological targets, including enzymes and receptors.
Medicine
Medicinally, 5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol and its derivatives are investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents, among others.
Industry
In industry, this compound finds applications in material science, particularly in the development of advanced polymers and electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is heavily influenced by its interaction with specific molecular targets. Typically, it might interact with enzyme active sites, inhibiting or modifying their activity. The presence of heteroatoms like sulfur and nitrogen allows for hydrogen bonding and coordination with metal ions, facilitating diverse biological activities. These interactions can lead to modifications in cellular pathways, impacting biological processes such as cell division, signaling, and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related molecules reported in the literature. Below is a detailed analysis, supported by a comparative table and research findings.
Key Comparative Insights
Core Structure Variations The target compound’s pyrimidinol core contrasts with the tetrahydropyrimidine in , which is partially saturated. The 1,2,4-oxadiazole in the target compound differs from the 1,3,4-oxadiazole in . The 1,2,4 regioisomer is less common but offers distinct electronic profiles due to nitrogen positioning, which may enhance metabolic stability compared to 1,3,4-oxadiazoles .
Substituent Effects The 2-thienyl group in the target compound serves as a bioisostere for phenyl, improving lipophilicity and π-stacking interactions in drug-receptor binding.
Synthetic Methodologies
- The synthesis of 1,3,4-oxadiazoles () involves carbon disulfide-mediated cyclization , whereas 1,2,4-oxadiazoles (e.g., ) often require nitrile oxide intermediates. The target compound’s synthesis likely combines thiol-oxadiazole coupling, analogous to methods in but with regioselective oxadiazole formation .
- The Biginelli reaction in highlights the utility of multicomponent reactions for tetrahydropyrimidines, contrasting with the stepwise functionalization needed for the target compound’s complex substituents .
Potential Applications The patent compound in , with trifluoromethyl and morpholinoethyl groups, suggests targeting enzymes like kinases or proteases. The target compound’s thienyl group and sulfanyl linkage may similarly optimize interactions with hydrophobic enzyme pockets . The 1,3,4-oxadiazole-thione in has demonstrated antimicrobial activity in prior studies, whereas the target compound’s pyrimidinol core may align with nucleoside-mimetic therapies .
Research Findings and Implications
- Electronic Properties : The 1,2,4-oxadiazole’s electron-deficient nature (vs. 1,3,4-oxadiazole) could enhance electrophilic reactivity, favoring interactions with nucleophilic residues in biological targets .
- Solubility and Bioavailability : The thienyl group’s moderate lipophilicity (LogP ~2.1) may strike a balance between membrane permeability and aqueous solubility, compared to the polar carboxylates in .
- Stability : The sulfanyl linkage in the target compound is less prone to hydrolysis than the ester groups in and , suggesting improved metabolic stability .
Biological Activity
The compound 5-Ethyl-6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article provides an in-depth review of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Identification
- IUPAC Name : this compound
- Molecular Formula : C12H14N4OS
- Molecular Weight : 258.33 g/mol
- CAS Number : Not explicitly listed but can be derived from its structure.
Structural Representation
The compound features a pyrimidine ring substituted with an ethyl group and a methyl group, along with a thienyl oxadiazole moiety linked via a sulfanyl group. The structural complexity contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thienyl and oxadiazole groups have been shown to possess potent antibacterial effects against various strains of bacteria:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 5-Ethyl... | E. coli | 32 |
| 5-Ethyl... | S. aureus | 16 |
These results suggest that the thienyl and oxadiazole components enhance the antimicrobial efficacy of the pyrimidine core .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies show that it can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Apoptosis |
| MCF7 | 15 | Cell Cycle Arrest |
In vitro assays demonstrated that the compound disrupts mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production, which is critical in cancer therapy .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table summarizes its inhibitory effects:
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-alpha | 75 |
| IL-6 | 60 |
This suggests potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thienyl-pyrimidine derivatives, including our compound of interest. The results indicated that modifications to the oxadiazole ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .
Case Study 2: Anticancer Mechanism Investigation
Another investigation focused on the anticancer mechanisms of pyrimidine derivatives in breast cancer models. The study highlighted that compounds similar to this compound induced apoptosis via the mitochondrial pathway and effectively reduced tumor growth in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
